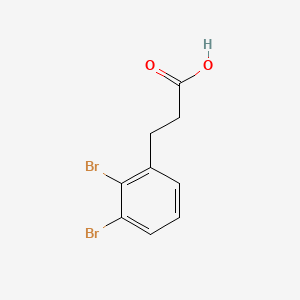

1-碘-2,4-二甲基-3-硝基苯

描述

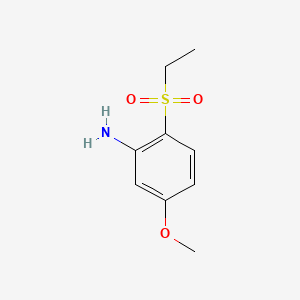

1-Iodo-2,4-dimethyl-3-nitrobenzene, commonly referred to as IDMN, is a nitroaromatic compound with a variety of applications in the fields of organic synthesis, medicine, and biochemistry. IDMN is a widely used reagent in organic synthesis, and its unique properties make it an ideal starting material for a wide range of synthetic pathways. In addition, IDMN has been studied extensively for its potential medicinal and biochemical applications.

科学研究应用

Nanowire Construction

江、王和邓(2007年)的研究表明,1-碘-4-硝基苯分子可以在室温下在空气中构建石墨表面的纳米线。这一发现暗示了在纳米技术和材料科学中的潜在应用(Jiang, Wang, & Deng, 2007)。

Cryocrystallization

Sparkes、Sage和Yufit(2014年)通过原位冷结晶实现了相关化合物1,2-二甲基-3-硝基苯和2,4-二甲基-1-硝基苯的晶体结构。这一过程对于理解类似硝基苯衍生物的固态性质可能具有重要意义(Sparkes, Sage, & Yufit, 2014)。

Optical Applications

Kumar及其同事(2016年)探讨了用于非线性光学应用的1-碘-3-硝基苯晶体的生长和表征。他们发现这些晶体展现出在光学技术中使用的有希望的特性(Kumar et al., 2016)。

Electrosynthetic Routes

Du和Peters(2010年)研究了卤硝基苯的电化学还原,这可能为各种衍生物的生产提供电合成途径。这一过程可能与与1-碘-2,4-二甲基-3-硝基苯相关的化合物的合成相关(Du & Peters, 2010)。

Sensor Applications

Vinoth、Rajaitha和Pandikumar(2020年)描述了用于电化学检测硝基苯的纳米复合材料的合成,突出了类似硝基芳烃化合物在传感器技术中的潜在应用(Vinoth, Rajaitha, & Pandikumar, 2020)。

Molecular Recognition

Allen等人(1994年)通过碘硝基相互作用研究了分子识别,这可能是涉及硝基芳烃如1-碘-2,4-二甲基-3-硝基苯的超分子化学发展中的关键方面(Allen et al., 1994)。

安全和危害

作用机制

Target of Action

The primary target of 1-Iodo-2,4-dimethyl-3-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

1-Iodo-2,4-dimethyl-3-nitrobenzene interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 1-Iodo-2,4-dimethyl-3-nitrobenzene is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during the reaction . The downstream effects of this pathway include the formation of a substituted benzene ring .

Pharmacokinetics

The compound’s interaction with the benzene ring suggests that it may be readily absorbed and distributed in the body . Its impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.

Result of Action

The molecular result of the action of 1-Iodo-2,4-dimethyl-3-nitrobenzene is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction

Action Environment

The action, efficacy, and stability of 1-Iodo-2,4-dimethyl-3-nitrobenzene can be influenced by various environmental factors. For instance, the compound should be kept in a dark place, sealed in dry conditions, and at a temperature between 2-8°C for optimal stability . Furthermore, the compound’s action may be affected by the presence of other substances in the environment, such as strong bases and strong oxidizers, with which it is incompatible .

属性

IUPAC Name |

1-iodo-2,4-dimethyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-5-3-4-7(9)6(2)8(5)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIACWLGCCVBYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)I)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368094 | |

| Record name | 1-iodo-2,4-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56404-21-8 | |

| Record name | 1-iodo-2,4-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[4-(Diphenylmethyl)piperazin-1-yl]methyl]-N-methylbenzene-1,2-diamine](/img/structure/B1622172.png)

![N-[4-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-YL)phenyl]acrylamide](/img/structure/B1622179.png)